molecular formula C10H11NO2 B13598465 4-(2-Hydroxyphenyl)pyrrolidin-2-one

4-(2-Hydroxyphenyl)pyrrolidin-2-one

Cat. No.: B13598465
M. Wt: 177.20 g/mol
InChI Key: AJSCGVNMIMNSST-UHFFFAOYSA-N
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Description

4-(2-Hydroxyphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis. This compound features a pyrrolidinone ring substituted with a hydroxyphenyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyphenyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of N-substituted piperidines via a cascade reaction. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the enantioselective synthesis of 4,5-disubstituted pyrrolidin-2-one derivatives using Michael adducts as key precursors .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidinone ring.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s reactivity and biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidinones and their derivatives, which can exhibit enhanced biological activities and functional properties.

Scientific Research Applications

4-(2-Hydroxyphenyl)pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives exhibit antiarrhythmic activity by interacting with adrenolytic receptors and exerting antioxidant effects . The compound’s structure allows it to modulate various biological pathways, contributing to its diverse pharmacological effects.

Comparison with Similar Compounds

4-(2-Hydroxyphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its hydroxyphenyl substitution, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

4-(2-hydroxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H11NO2/c12-9-4-2-1-3-8(9)7-5-10(13)11-6-7/h1-4,7,12H,5-6H2,(H,11,13)

InChI Key

AJSCGVNMIMNSST-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=CC=CC=C2O

Origin of Product

United States

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